molecular formula C8H7BrFNO3 B577401 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene CAS No. 1365272-21-4

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene

Cat. No.: B577401
CAS No.: 1365272-21-4
M. Wt: 264.05
InChI Key: NLZIUJOZYZKDDV-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO3. It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and nitro functional groups. This compound is utilized as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and ethoxylation of fluorobenzene derivatives. The typical synthetic route includes:

    Bromination: Fluorobenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Nitration: The brominated product undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Ethoxylation: The nitro-bromo-fluorobenzene is then reacted with ethanol in the presence of a base to introduce the ethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Substitution: Corresponding substituted products (e.g., amino, thiol derivatives).

    Reduction: 1-Bromo-2-ethoxy-5-fluoro-3-aminobenzene.

    Oxidation: 1-Bromo-2-ethoxy-5-fluoro-3-carboxybenzene.

Scientific Research Applications

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique functional groups.

    Medicine: Investigated for its potential use in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluoro groups can enhance binding affinity to specific targets. The ethoxy group provides additional sites for chemical modification, allowing for the fine-tuning of its biological activity .

Comparison with Similar Compounds

  • 1-Bromo-2-ethoxy-4-fluoro-3-nitrobenzene
  • 1-Bromo-2-ethoxy-5-chloro-3-nitrobenzene
  • 1-Bromo-2-methoxy-5-fluoro-3-nitrobenzene

Comparison: 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and binding affinity compared to similar compounds with different substituents .

Properties

IUPAC Name

1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZIUJOZYZKDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742882
Record name 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-21-4
Record name 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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